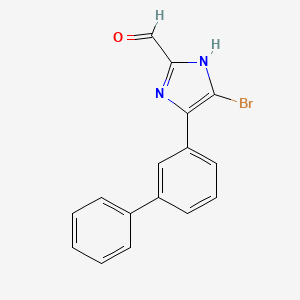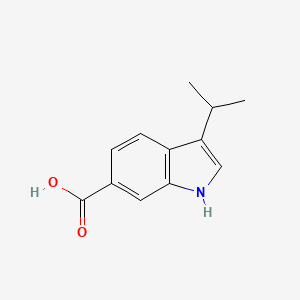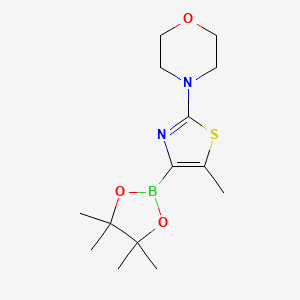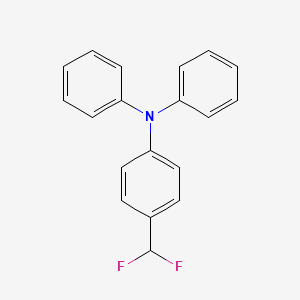
4-(3-Biphenylyl)-5-bromoimidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022686 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in research and industrial applications.
Méthodes De Préparation
The synthesis of MFCD33022686 involves several steps, including specific reaction conditions and reagents. Common synthetic routes include:
Mayer–rod coating: This method involves the application of a solution containing the compound onto a substrate using a Mayer rod, followed by drying and curing.
Spin coating: In this method, a solution of the compound is deposited onto a spinning substrate, creating a thin, uniform film.
Spray coating: This technique involves spraying a solution of the compound onto a substrate, followed by drying.
Vacuum filtration: This method involves filtering a solution of the compound through a membrane under vacuum conditions to create a thin film.
Analyse Des Réactions Chimiques
MFCD33022686 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under specific conditions
Applications De Recherche Scientifique
MFCD33022686 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand cellular processes and molecular interactions.
Industry: The compound is used in the production of advanced materials and coatings
Mécanisme D'action
The mechanism of action of MFCD33022686 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The compound’s effects are mediated through its binding to specific sites on target molecules, altering their function and activity .
Propriétés
Formule moléculaire |
C16H11BrN2O |
|---|---|
Poids moléculaire |
327.17 g/mol |
Nom IUPAC |
5-bromo-4-(3-phenylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H11BrN2O/c17-16-15(18-14(10-20)19-16)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H,18,19) |
Clé InChI |
OHASRAURFYGUFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(NC(=N3)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)



